
Cefonicid sodium
Overview
Description
Cefonicid sodium is a semisynthetic, second-generation cephalosporin antibiotic with the chemical name (6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate disodium salt . It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking and leading to cell lysis .
Cefonicid demonstrates broad-spectrum activity against gram-negative bacteria, including Escherichia coli, Klebsiella, and Haemophilus influenzae (including β-lactamase-producing strains), but lacks efficacy against Pseudomonas aeruginosa, Serratia marcescens, Acinetobacter, and Bacteroides fragilis . Its pharmacokinetic profile is notable for a prolonged elimination half-life (~4 hours in healthy individuals), enabling once-daily dosing, and high urinary excretion (~90% unchanged) . Clinical applications include urinary tract infections (UTIs), community-acquired pneumonia, and surgical prophylaxis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefonicid sodium is synthesized by nucleophilic displacement of the 3-acetoxy moiety with an appropriately substituted tetrazole thiole . The key intermediate in its preparation is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt . The synthetic steps are performed at room temperature, from the displacement of the acetoxy group with boron trifluoride to crystallization without treatment with charcoal .
Industrial Production Methods: The industrial production of this compound involves a scalable, cost-effective, and energy-saving protocol. This method optimizes process parameters and assesses the industrial-scale impact to pave the way for commercial manufacturing .
Chemical Reactions Analysis
Types of Reactions: Cefonicid sodium undergoes various chemical reactions, including nucleophilic substitution, where the acetoxy group is replaced by a tetrazole thiole .
Common Reagents and Conditions: The synthesis involves reagents such as boron trifluoride and conditions that maintain room temperature throughout the process .
Major Products: The major product formed from these reactions is the 7-amino-3-[sulphomethyl-1-H-tetrazol-5-yl-thiomethyl]-3-cephem-4-carboxylate monosodium salt .
Scientific Research Applications
Clinical Applications
Cefonicid sodium is primarily used in the treatment of serious bacterial infections. Its broad-spectrum activity makes it effective against a variety of pathogens, including:
- Gram-Negative Bacteria : Effective against Escherichia coli, Klebsiella, Enterobacter, and Citrobacter species.
- Gram-Positive Bacteria : While it is less effective against certain Gram-positive organisms compared to first-generation cephalosporins, it still shows activity against some strains of Staphylococcus aureus and Haemophilus influenzae .
Indications
This compound is indicated for:
- Respiratory tract infections
- Urinary tract infections
- Skin and soft tissue infections
- Bone and joint infections
- Intra-abdominal infections
- Meningitis and septicemia
Dosage and Administration
The typical dosage for adults is 1 g administered intravenously or intramuscularly once every 24 hours. In surgical prophylaxis, a single dose before surgery can significantly reduce postoperative infection rates .
Microbiological Applications
This compound's efficacy in microbiology extends beyond clinical use; it has been employed in various studies to understand its interactions with bacterial cells and proteins.
Antimicrobial Spectrum
This compound demonstrates a broad antimicrobial spectrum, as summarized in the following table:
Bacterial Group | Specific Pathogens | Efficacy |
---|---|---|
Gram-Negative | E. coli, Klebsiella, Enterobacter, Citrobacter | High |
Gram-Positive | Staphylococcus aureus (some strains) | Moderate |
Resistant Organisms | Pseudomonas aeruginosa, Serratia marcescens | Resistant |
Biochemical Interactions
Recent studies have explored the interaction of this compound with proteins, particularly bovine serum albumin and transferrin. These investigations utilize multi-spectroscopic methods to analyze binding mechanisms.
Binding Mechanisms
The binding of this compound to these proteins involves:
- Static Quenching : The formation of new complexes leads to a decrease in fluorescence intensity.
- Electrostatic Interactions : The primary binding occurs through electrostatic forces, with significant changes observed in the hydrophobic environment around amino acid residues .
Efficacy in Surgical Prophylaxis
A study involving patients undergoing various surgical procedures demonstrated that a single preoperative dose of this compound effectively reduced the incidence of postoperative infections comparable to cefoxitin . This suggests its potential as a cost-effective alternative for surgical prophylaxis.
Pharmacokinetics
In another case study focusing on cataract surgery patients, this compound was administered intravenously prior to surgery. The results indicated high serum levels but variable concentrations in aqueous humor, highlighting the need for further investigation into its pharmacokinetics .
Mechanism of Action
Cefonicid sodium, like penicillins, is a beta-lactam antibiotic. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .
Comparison with Similar Compounds
Spectrum of Activity
Table 1: In Vitro Activity of Cefonicid vs. Other Cephalosporins
Key Observations :
- Gram-positive activity : Cefonicid is less potent than first-generation cephalosporins (e.g., cefazolin) and cefamandole against S. aureus .
- Gram-negative activity : Superior to first-generation cephalosporins and comparable to cefamandole against Enterobacteriaceae (E. coli, Klebsiella) .
- Anaerobes : Unlike cefoxitin, cefonicid lacks activity against B. fragilis .
Pharmacokinetics and Dosing
Table 2: Pharmacokinetic Comparison
Key Observations :
- Extended half-life : Cefonicid’s longer half-life supports single daily dosing, unlike cefazolin or cefamandole .
- Renal excretion : Lower renal clearance than cefamandole due to high protein binding and tubular reabsorption .
- Tissue penetration : Achieves high concentrations in lung tissue and bronchial mucosa, comparable to cefamandole .
Clinical Efficacy
Key Observations :
- Surgical prophylaxis : Single-dose cefonicid matches multi-dose cefoxitin in hysterectomy and colorectal surgery .
- Limitations : Avoid use in serious S. aureus infections due to inferior efficacy .
Cost-Effectiveness and Practical Considerations
Cefonicid’s single-dose regimen reduces administration costs compared to multi-dose regimens of cefazolin or cefamandole . However, its narrower spectrum limits use in settings requiring anaerobic or Pseudomonas coverage. Stability in common IV solutions (e.g., 0.9% NaCl) for 6 hours facilitates outpatient use .
Q & A
Basic Research Questions
Q. What is the mechanism of action of cefonicid sodium, and how can this be experimentally validated?
this compound is a second-generation cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly those involved in peptidoglycan cross-linking. To validate this, researchers can:
- Use minimum inhibitory concentration (MIC) assays to correlate bacterial susceptibility with PBP affinity .
- Perform competitive binding assays using radiolabeled penicillin G to quantify PBP inhibition .
- Combine transmission electron microscopy to visualize cell wall defects in treated bacteria .
Q. How are solubility and stability parameters of this compound determined for in vitro studies?
Solubility is assessed in standardized solvents (e.g., water, methanol, 0.9% NaCl) using gravimetric or spectrophotometric methods. Stability studies involve:
- pH-dependent degradation analysis (e.g., pH 3.5–6.5 for aqueous solutions) .
- High-performance liquid chromatography (HPLC) to monitor degradation products under stress conditions (heat, light) .
- Dynamic light scattering (DLS) to detect aggregation in reconstituted formulations .
Q. What standardized methods are used to assess this compound’s antimicrobial efficacy?
The Kirby-Bauer disk diffusion method is commonly employed, with zone-of-inhibition measurements compared to Clinical and Laboratory Standards Institute (CLSI) breakpoints .
- Use Mueller-Hinton agar for consistent results .
- Validate results with broth microdilution MIC assays to ensure accuracy against resistant strains .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s reported purity across pharmacopeial monographs?
Discrepancies often arise from variations in HPLC mobile phases or column specifications . To address this:
- Cross-reference USP-NF monographs (e.g., USP 43–NF 38) for validated chromatographic conditions (e.g., C18 columns, phosphate buffer-acetonitrile gradients) .
- Perform spiking experiments with certified reference standards to confirm peak identity .
- Use mass spectrometry to detect impurities undetected by UV-based HPLC .
Q. What experimental strategies are recommended for studying this compound’s synergy or antagonism with other β-lactams?
- Checkerboard assays quantify synergy via fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
- Time-kill curve analyses monitor bactericidal effects over 24 hours .
- Molecular docking simulations predict interactions between cefonicid and PBPs in the presence of other β-lactams .
Q. How can in vivo pharmacokinetic-pharmacodynamic (PK/PD) models be optimized for this compound?
- Use murine thigh infection models to correlate free drug AUC/MIC ratios with efficacy .
- Adjust dosing regimens based on protein binding (cefonicid is ~98% protein-bound) using ultrafiltration or equilibrium dialysis .
- Incorporate Monte Carlo simulations to predict clinical success rates against pathogens with elevated MICs .
Q. What methodologies are used to investigate this compound’s role in inducing β-lactamase-mediated resistance?
- Isoelectric focusing (IEF) identifies β-lactamase isoforms produced in response to sub-MIC cefonicid exposure .
- Quantitative PCR measures upregulation of resistance genes (e.g., ampC, blaTEM) .
- Crystal violet assays assess biofilm formation under cefonicid pressure, linking resistance to biofilm-associated tolerance .
Q. Methodological Notes
- Quality Control : Always include bacterial endotoxin testing (limit: <0.35 EU/mg) using Limulus amebocyte lysate (LAL) assays for injectable formulations .
- Data Interpretation : Address batch-to-batch variability by reporting confidence intervals for MICs and purity assays .
- Ethical Replication : Follow ICH Q2(R1) guidelines for analytical method validation, including specificity, linearity, and robustness .
Properties
CAS No. |
61270-78-8 |
---|---|
Molecular Formula |
C18H18N6NaO8S3 |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |
InChI Key |
QAMMNPDIHIXGBF-CFOLLTDRSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Key on ui other cas no. |
61270-78-8 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
61270-58-4 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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